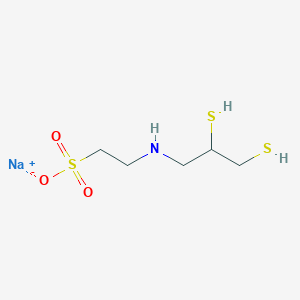
(S)-2-Amino-5-methylhex-4-enoic acid
Overview
Description
(S)-2-Amino-5-methylhex-4-enoic acid, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound found in most living cells. It is involved in many vital biochemical and physiological processes, including the synthesis of proteins, hormones, and neurotransmitters. SAMe has been studied extensively in the laboratory and is used in a wide range of medical treatments and laboratory experiments.
Scientific Research Applications
Biosensing Applications
(S)-2-Amino-5-methylhex-4-enoic acid can be utilized in the development of biosensors. These biosensors can detect ions, small molecules, proteins, and cells with high specificity and sensitivity. The integration of this compound with other organic or inorganic nanomaterials can significantly enhance the performance of biosensors .
Gene Regulation Tools
This compound may also find application in gene regulation. By modifying nucleic acids, (S)-2-Amino-5-methylhex-4-enoic acid can help in the creation of gene regulation tools that can control the expression of genes, offering potential treatments for genetic disorders .
Therapeutic Agents
In the field of therapeutics, (S)-2-Amino-5-methylhex-4-enoic acid can be used to modify nucleic acids, which can then act as therapeutic agents. These agents can target specific genetic sequences, providing a pathway for treating diseases at the genetic level .
Drug Delivery Systems
The compound’s ability to be chemically modified makes it a candidate for developing drug delivery systems. It can be used to create more efficient carriers that can deliver drugs to targeted cells or tissues, potentially improving the efficacy and reducing the side effects of various drugs .
Nucleic Acid Aptamers
(S)-2-Amino-5-methylhex-4-enoic acid can contribute to the synthesis of nucleic acid aptamers. These aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. They are used in various clinical applications, from diagnostics to targeted therapy .
Enhancing Serum Stability of Aptamers
One of the challenges with nucleic acid aptamers is their reduced serum stability. (S)-2-Amino-5-methylhex-4-enoic acid can be used to chemically modify aptamers to increase their circulation half-life, making them more effective for clinical use .
Nanomedicine
The compound’s versatility in chemical modification can be exploited in nanomedicine. It can be used to create nanoparticles that can cross biological barriers, such as the blood-brain barrier, which is crucial for treating central nervous system disorders .
DNA Nanotechnology
(S)-2-Amino-5-methylhex-4-enoic acid can be a building block in DNA nanotechnology. It can help in the self-assembly of highly ordered nanostructures that have enhanced biological stability and cellular uptake efficiency, opening new avenues for gene regulation and therapy .
properties
IUPAC Name |
(2S)-2-amino-5-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)







![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)